molecular formula C9H20ClNO2 B15331626 Methyl 2-aminooctanoate hydrochloride

Methyl 2-aminooctanoate hydrochloride

Cat. No.: B15331626
M. Wt: 209.71 g/mol
InChI Key: DILACJJQGKYVOY-UHFFFAOYSA-N
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Description

Methyl 2-aminooctanoate hydrochloride is a chiral amino acid ester hydrochloride with the molecular formula C₉H₂₀ClNO₂ and a molecular weight of 209.71 g/mol . It features an octanoic acid backbone with an amino group at the second carbon and a methyl ester moiety. Its structural uniqueness lies in its eight-carbon chain, which distinguishes it from shorter-chain analogs.

Properties

Molecular Formula

C9H20ClNO2

Molecular Weight

209.71 g/mol

IUPAC Name

methyl 2-aminooctanoate;hydrochloride

InChI

InChI=1S/C9H19NO2.ClH/c1-3-4-5-6-7-8(10)9(11)12-2;/h8H,3-7,10H2,1-2H3;1H

InChI Key

DILACJJQGKYVOY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C(=O)OC)N.Cl

Origin of Product

United States

Preparation Methods

Direct Esterification of 2-Aminooctanoic Acid

The most straightforward route involves esterifying 2-aminooctanoic acid with methanol in the presence of an acid catalyst. A protocol adapted from Example 5 of WO2010019469A2 demonstrates this approach:

  • Reaction Setup : Suspend 2-aminooctanoic acid hydrochloride in methanol under cooling (5°C).
  • Catalysis : Add thionyl chloride (SOCl₂) dropwise to protonate the carboxylic acid and facilitate nucleophilic attack by methanol.
  • Workup : Concentrate the mixture under reduced pressure to obtain the esterified product as a crystalline solid.

Key Parameters (Table 1):

Parameter Value Source
Temperature 5°C (initial), room temperature (stirring)
Methanol Volume 10–12 mL/g substrate
Thionyl Chloride Volume 0.8–1.2 mL/g substrate
Reaction Time 18–24 hours
Yield 85–90%

This method’s efficiency stems from thionyl chloride’s dual role as a catalyst and HCl source, ensuring simultaneous esterification and salt formation. However, it requires anhydrous conditions to prevent hydrolysis of the ester product.

Bromide Ammoniation Route

A halogen-based strategy, exemplified in CN103012190A, involves ammoniating methyl 2-bromooctanoate to introduce the amino group:

  • Ammoniation : React methyl 2-bromooctanoate with aqueous or methanolic ammonia at low temperatures (≤10°C) to form racemic 2-aminooctanoate methyl ester.
  • Resolution : Treat the racemic mixture with L-tartaric acid to precipitate the (S)-enantiomer as a diastereomeric salt.
  • Salification : Bubble hydrogen chloride gas through the resolved product to yield the hydrochloride salt.

Process Optimization (Table 2):

Step Conditions Source
Ammoniation Temperature ≤10°C
Ammonia Concentration 25–30% (w/w) in methanol
Resolution Solvent Methanol
Salification pH 1.0–1.5
Overall Yield 45–50%

This route’s advantages include readily available starting materials and mild conditions. However, the resolution step introduces complexity, requiring precise stoichiometry to maximize enantiomeric excess.

Enzymatic Resolution of Racemic Precursors

Enzymatic methods, as detailed in WO2010019469A2, exploit acylase specificity to resolve racemic N-protected amino acid esters:

  • Substrate Preparation : Synthesize racemic N-benzoyl-2-aminooctanoic acid via Schotten-Baumann acylation.
  • Enzymatic Hydrolysis : Treat the racemic mixture with L-acylase at pH 8.0 and 65°C to selectively hydrolyze the (S)-enantiomer’s amide bond.
  • Separation : Extract the unhydrolyzed (R)-N-benzoyl-2-aminooctanoic acid with ethyl acetate, leaving the (S)-2-aminooctanoic acid in the aqueous phase.
  • Esterification : Convert the (S)-acid to its methyl ester using thionyl chloride and methanol.

Critical Factors (Table 3):

Factor Optimal Range Source
Enzyme Loading 1–2% (v/v)
pH 7.5–8.5
Temperature 60–70°C
Hydrolysis Time 18–24 hours
Enantiomeric Excess ≥98%

This method achieves high stereoselectivity but necessitates immobilized enzymes for reuse and cost-effectiveness.

Process Optimization and Parameters

Solvent Selection

  • Methanol : Preferred for esterification due to its nucleophilicity and miscibility with thionyl chloride.
  • Isopropyl Alcohol : Used in ammoniation workup to precipitate byproducts like ammonium bromide.
  • Ethyl Acetate : Ideal for extracting unreacted N-benzoyl derivatives due to low water solubility.

Temperature and pH Effects

  • Low Temperatures (5–10°C) : Minimize side reactions during ammoniation and esterification.
  • Elevated Temperatures (60–85°C) : Accelerate enzymatic hydrolysis but risk enzyme denaturation.
  • pH 8.0 : Maximizes acylase activity while stabilizing the amino acid zwitterion.

Catalyst and Reagent Ratios

  • Thionyl Chloride : A 1:1 molar ratio with the carboxylic acid ensures complete esterification.
  • L-Tartaric Acid : A 0.6–0.7:1 molar ratio with the racemic amine optimizes diastereomeric salt formation.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (D₂O): δ 3.70 (s, 3H, OCH₃), 3.40 (m, 1H, CHNH₂), 2.20 (t, 2H, CH₂COO), 1.50–1.20 (m, 10H, aliphatic chain).
  • IR : 1740 cm⁻¹ (ester C=O), 1580 cm⁻¹ (NH₃⁺ bend), 1240 cm⁻¹ (C-O ester).

Chromatographic Purity

  • HPLC : >99% purity on a C18 column (0.1% TFA in water/acetonitrile gradient).
  • Chiral GC : ≥98% ee for enzymatically resolved samples.

Applications and Derivatives

Pharmaceutical Intermediates

Methyl 2-aminooctanoate hydrochloride serves as a precursor to:

  • Anticonvulsants : Analogues of levetiracetam with elongated alkyl chains.
  • Peptide Mimetics : Incorporation into lipopeptides for enhanced membrane permeability.

Bioconjugation

The ester moiety facilitates covalent coupling to polymeric carriers for drug delivery systems.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-aminooctanoate hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Hydrolysis Reactions: The ester group can be hydrolyzed back to the carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents are commonly used for reduction reactions.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

Major Products Formed:

    Substitution Reactions: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.

    Reduction Reactions: The reduction of the ester group yields 2-aminooctanol.

    Hydrolysis Reactions: Hydrolysis of the ester group results in the formation of 2-aminooctanoic acid.

Scientific Research Applications

Methyl 2-aminooctanoate hydrochloride has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

    Biology: The compound can be used in studies involving amino acid derivatives and their biological activities. It may serve as a model compound for understanding the behavior of similar amino acid esters in biological systems.

    Medicine: Research into the pharmacological properties of this compound and its derivatives may reveal potential therapeutic applications, particularly in the development of new drugs.

    Industry: The compound’s unique properties make it useful in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-aminooctanoate hydrochloride involves its interaction with specific molecular targets and pathways. As an amino acid derivative, it may interact with enzymes and receptors involved in amino acid metabolism and signaling. The ester group can undergo hydrolysis to release the active amino acid, which can then participate in various biochemical processes. The hydrochloride salt form enhances its solubility and stability, facilitating its use in aqueous environments.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The following table highlights key structural and molecular differences between methyl 2-aminooctanoate hydrochloride and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Source
(R)-Methyl 2-aminooctanoate hydrochloride C₉H₂₀ClNO₂ 209.71 8-carbon chain, amino group at C2
Methyl 2-aminobutanoate hydrochloride C₅H₁₂ClNO₂ 153.61 4-carbon chain, amino group at C2
Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride C₁₀H₁₁Cl₂NO₂ 256.11 Aromatic 2-chlorophenyl group at C2
(R)-Methyl 2-amino-3-methoxypropanoate hydrochloride C₅H₁₂ClNO₃ 181.61 Methoxy group at C3, 3-carbon chain
Methyl 2-[1-(aminomethyl)cyclopropyl]acetate hydrochloride C₇H₁₄ClNO₂ 187.64 Cyclopropane ring with aminomethyl group
Key Observations:

Chain Length and Lipophilicity: this compound’s extended 8-carbon chain likely increases its lipophilicity compared to shorter analogs like methyl 2-aminobutanoate hydrochloride (4-carbon chain). This property may influence membrane permeability in biological systems .

Functional Group Modifications: The 2-chlorophenyl group in methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride introduces aromaticity and electron-withdrawing effects, which could enhance binding affinity in receptor-targeted applications .

Chirality: All listed compounds except methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride are chiral, with stereochemistry influencing biological activity and synthetic utility .

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